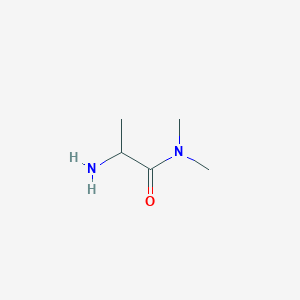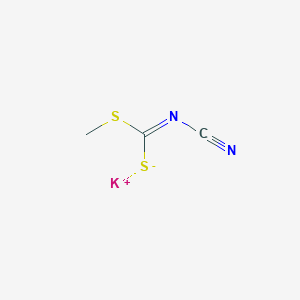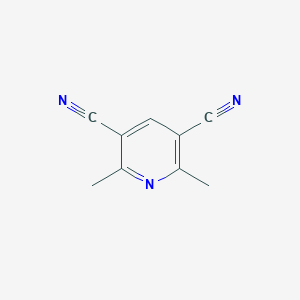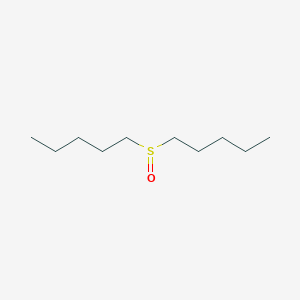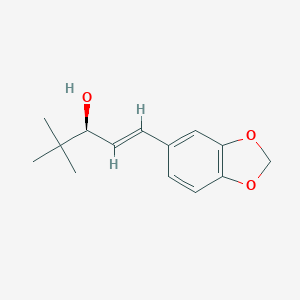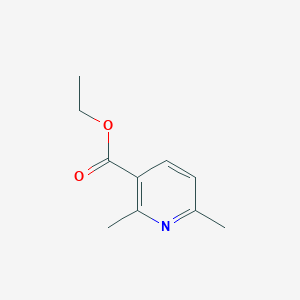
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research as a convulsant agent. It is a white crystalline powder that is soluble in water and ethanol. PTZ is a potent convulsant agent that induces seizures in animals and is commonly used in the laboratory to study the mechanisms of epilepsy.
Mécanisme D'action
The mechanism of action of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one is not fully understood, but it is thought to act by blocking the GABA-A receptor, which is an inhibitory neurotransmitter in the brain. This results in increased neuronal excitability and the development of seizures.
Biochemical and Physiological Effects
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures result in a range of biochemical and physiological effects. These include increased neuronal excitability, altered neurotransmitter release, and changes in gene expression. Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures also result in oxidative stress and inflammation, which can contribute to the development of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures are a reliable and reproducible model of epilepsy that can be used to study the pathophysiology of seizures and to develop new treatments for epilepsy. However, there are some limitations to the use of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one. For example, Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures may not accurately reflect the pathophysiology of all types of epilepsy, and the severity of seizures can vary depending on the dose of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one used.
Orientations Futures
There are several future directions for the use of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one in scientific research. One area of focus is the development of new treatments for epilepsy based on the mechanisms of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures. Another area of focus is the use of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one in the study of comorbidities associated with epilepsy, such as depression and anxiety. There is also ongoing research into the development of new animal models of epilepsy that can more accurately reflect the pathophysiology of human epilepsy.
Méthodes De Synthèse
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one can be synthesized in several ways. One of the most common methods is the reaction of propylamine with cyanogen chloride to form 5-cyano-1-pentylamine. This intermediate is then reacted with hydrazine to form Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one.
Applications De Recherche Scientifique
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one is widely used in scientific research to induce seizures in animals for the study of epilepsy. It is also used to evaluate the efficacy of antiepileptic drugs and to study the mechanisms of epileptogenesis. Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures are a reliable and reproducible model of epilepsy that can be used to study the pathophysiology of seizures and to develop new treatments for epilepsy.
Propriétés
Numéro CAS |
1771-03-5 |
|---|---|
Nom du produit |
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one |
Formule moléculaire |
C6H13N3O |
Poids moléculaire |
143.19 g/mol |
Nom IUPAC |
5-propyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C6H13N3O/c1-2-3-9-4-7-6(10)8-5-9/h2-5H2,1H3,(H2,7,8,10) |
Clé InChI |
DOKOLURCKPWOMU-UHFFFAOYSA-N |
SMILES |
CCCN1CNC(=O)NC1 |
SMILES canonique |
CCCN1CNC(=O)NC1 |
Autres numéros CAS |
1771-03-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



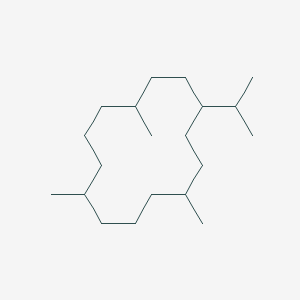
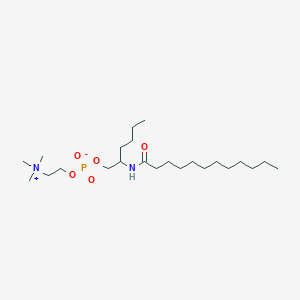
![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)
